molecular formula C17H21BrN2O5 B136255 7-Bromo-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-6)indol-5-ol fumarate CAS No. 141271-42-3

7-Bromo-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-6)indol-5-ol fumarate

Cat. No. B136255
M. Wt: 413.3 g/mol
InChI Key: FDVAUWJRKQMCOL-XDRMOJKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-6)indol-5-ol fumarate is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a fumarate salt of a pyrroloindole alkaloid that was first isolated from a marine sponge.

Mechanism Of Action

The mechanism of action of 7-Bromo-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-6)indol-5-ol fumarate involves the inhibition of protein kinase C and phosphodiesterase. This leads to a decrease in the production of cyclic AMP and the activation of downstream signaling pathways. This compound has also been shown to have antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-Bromo-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-6)indol-5-ol fumarate have been studied in vitro and in vivo. In vitro studies have shown that this compound has inhibitory effects on cancer cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 7-Bromo-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-6)indol-5-ol fumarate in lab experiments include its potent inhibitory effects on enzymes involved in cellular processes and its potential therapeutic applications for diseases such as cancer and Alzheimer's disease. The limitations of using this compound include its limited availability and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For the study of 7-Bromo-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-6)indol-5-ol fumarate include further studies to determine its safety and efficacy in humans, the development of new synthetic methods to increase its availability, and the exploration of its potential applications in other diseases and conditions. Additionally, studies could be conducted to investigate the potential synergistic effects of this compound with other drugs and therapies.

Synthesis Methods

The synthesis of 7-Bromo-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-6)indol-5-ol fumarate involves the reaction of the pyrroloindole alkaloid with fumaric acid. The resulting fumarate salt is a white crystalline powder that is soluble in water and methanol.

Scientific Research Applications

This compound has been found to have potential applications in scientific research. It has been shown to have inhibitory effects on several enzymes, including protein kinase C and phosphodiesterase. These enzymes are involved in various cellular processes, including signal transduction and cell proliferation. Inhibition of these enzymes may have therapeutic implications for diseases such as cancer and Alzheimer's disease.

properties

CAS RN

141271-42-3

Product Name

7-Bromo-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-6)indol-5-ol fumarate

Molecular Formula

C17H21BrN2O5

Molecular Weight

413.3 g/mol

IUPAC Name

(3aR,8bS)-5-bromo-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid

InChI

InChI=1S/C13H17BrN2O.C4H4O4/c1-13-4-5-15(2)12(13)16(3)11-9(13)6-8(17)7-10(11)14;5-3(6)1-2-4(7)8/h6-7,12,17H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1

InChI Key

FDVAUWJRKQMCOL-XDRMOJKASA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3Br)O)C)C.C(=C/C(=O)O)\C(=O)O

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3Br)O)C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3Br)O)C)C.C(=CC(=O)O)C(=O)O

synonyms

7-bromo-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-6)indol-5-ol fumarate
HP 736
HP-736

Origin of Product

United States

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